molecular formula C48H82O17 B1664728 (2R)-2-[(3S,4S,5S,6S)-6-[[(2R,3R,4R,7R,9S)-2-[5-[(2S,5R)-5-[(3S,4R,5R,6S)-4,6-dihydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4-methoxy-5-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-3,5-dimethyloxan-2-yl]propaneperoxoic acid CAS No. 42617-35-6

(2R)-2-[(3S,4S,5S,6S)-6-[[(2R,3R,4R,7R,9S)-2-[5-[(2S,5R)-5-[(3S,4R,5R,6S)-4,6-dihydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4-methoxy-5-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-3,5-dimethyloxan-2-yl]propaneperoxoic acid

Cat. No.: B1664728
CAS No.: 42617-35-6
M. Wt: 931.2 g/mol
InChI Key: GJYVPDGCHSDXJJ-SUMCTRBBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(2R)-2-[(3S,4S,5S,6S)-6-[[(2R,3R,4R,7R,9S)-2-[5-[(2S,5R)-5-[(3S,4R,5R,6S)-4,6-dihydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4-methoxy-5-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-3,5-dimethyloxan-2-yl]propaneperoxoic acid” is a complex organic molecule with multiple chiral centers and functional groups. This compound is characterized by its intricate structure, which includes several oxane and oxolane rings, methoxy groups, and a propaneperoxoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of each ring system and the introduction of functional groups. Common synthetic routes may include:

    Formation of Oxane and Oxolane Rings: These rings can be synthesized through cyclization reactions involving diols and appropriate leaving groups.

    Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Formation of the Propaneperoxoic Acid Moiety: This can be achieved through oxidation reactions involving peroxides or other oxidizing agents.

Industrial Production Methods

Industrial production of such a compound would require optimization of each synthetic step to ensure high yield and purity. This may involve the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The presence of hydroxyl groups makes it susceptible to oxidation, forming ketones or aldehydes.

    Reduction: Reduction reactions can target the methoxy groups, converting them to hydroxyl groups.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of methoxy groups would yield alcohols.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can serve as an intermediate in the synthesis of other complex organic molecules.

    Study of Chiral Centers: Its multiple chiral centers make it a valuable compound for studying stereochemistry.

Biology

    Biological Activity: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

Medicine

    Pharmaceutical Applications: If the compound shows therapeutic effects, it could be developed into a pharmaceutical agent.

Industry

    Material Science: The compound’s unique structure may find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which the compound exerts its effects would depend on its interaction with molecular targets. This could involve binding to enzymes or receptors, altering their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-[(3S,4S,5S,6S)-6-[[(2R,3R,4R,7R,9S)-2-[5-[(2S,5R)-5-[(3S,4R,5R,6S)-4,6-dihydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4-methoxy-5-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-3,5-dimethyloxan-2-yl]propaneperoxoic acid: This compound shares a similar core structure but may differ in the arrangement of functional groups.

    Other Peroxoic Acids: Compounds with similar peroxoic acid moieties but different ring systems or functional groups.

Uniqueness

The uniqueness of the compound lies in its specific arrangement of oxane and oxolane rings, methoxy groups, and the propaneperoxoic acid moiety. This unique structure may confer distinct chemical and biological properties.

Properties

CAS No.

42617-35-6

Molecular Formula

C48H82O17

Molecular Weight

931.2 g/mol

IUPAC Name

(2R)-2-[(3S,4S,5S,6S)-6-[[(2R,3R,4R,7R,9S)-2-[5-[(2S,5R)-5-[(3S,4R,5R,6S)-4,6-dihydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4-methoxy-5-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-3,5-dimethyloxan-2-yl]propaneperoxoic acid

InChI

InChI=1S/C48H82O17/c1-23-39(49)27(5)47(10,51)63-41(23)34-16-15-32(58-34)33-17-19-36(59-33)46(9)43(56-14)28(6)48(65-46)26(4)35(54-12)21-30(61-48)22-37-45(8,62-38-20-18-31(53-11)29(7)57-38)42(55-13)24(2)40(60-37)25(3)44(50)64-52/h23-43,49,51-52H,15-22H2,1-14H3/t23-,24-,25+,26?,27+,28+,29+,30-,31-,32-,33?,34+,35+,36?,37-,38-,39+,40?,41?,42-,43+,45-,46+,47-,48?/m0/s1

InChI Key

GJYVPDGCHSDXJJ-SUMCTRBBSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@](OC1[C@H]2CC[C@H](O2)C3CCC(O3)[C@@]4([C@@H]([C@H](C5(O4)[C@@H]([C@@H](C[C@H](O5)C[C@H]6[C@]([C@H]([C@H](C(O6)[C@@H](C)C(=O)OO)C)OC)(C)O[C@H]7CC[C@@H]([C@H](O7)C)OC)OC)C)C)OC)C)(C)O)C)O

SMILES

CC1C(C(C(OC1C2CCC(O2)C3CCC(O3)C4(C(C(C5(O4)C(C(CC(O5)CC6C(C(C(C(O6)C(C)C(=O)OO)C)OC)(C)OC7CCC(C(O7)C)OC)OC)C)C)OC)C)(C)O)C)O

Canonical SMILES

CC1C(C(C(OC1C2CCC(O2)C3CCC(O3)C4(C(C(C5(O4)C(C(CC(O5)CC6C(C(C(C(O6)C(C)C(=O)OO)C)OC)(C)OC7CCC(C(O7)C)OC)OC)C)C)OC)C)(C)O)C)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

A28695B;  A 28695B;  A-28695B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R)-2-[(3S,4S,5S,6S)-6-[[(2R,3R,4R,7R,9S)-2-[5-[(2S,5R)-5-[(3S,4R,5R,6S)-4,6-dihydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4-methoxy-5-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-3,5-dimethyloxan-2-yl]propaneperoxoic acid
Reactant of Route 2
(2R)-2-[(3S,4S,5S,6S)-6-[[(2R,3R,4R,7R,9S)-2-[5-[(2S,5R)-5-[(3S,4R,5R,6S)-4,6-dihydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4-methoxy-5-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-3,5-dimethyloxan-2-yl]propaneperoxoic acid
Reactant of Route 3
(2R)-2-[(3S,4S,5S,6S)-6-[[(2R,3R,4R,7R,9S)-2-[5-[(2S,5R)-5-[(3S,4R,5R,6S)-4,6-dihydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4-methoxy-5-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-3,5-dimethyloxan-2-yl]propaneperoxoic acid
Reactant of Route 4
(2R)-2-[(3S,4S,5S,6S)-6-[[(2R,3R,4R,7R,9S)-2-[5-[(2S,5R)-5-[(3S,4R,5R,6S)-4,6-dihydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4-methoxy-5-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-3,5-dimethyloxan-2-yl]propaneperoxoic acid
Reactant of Route 5
(2R)-2-[(3S,4S,5S,6S)-6-[[(2R,3R,4R,7R,9S)-2-[5-[(2S,5R)-5-[(3S,4R,5R,6S)-4,6-dihydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4-methoxy-5-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-3,5-dimethyloxan-2-yl]propaneperoxoic acid
Reactant of Route 6
(2R)-2-[(3S,4S,5S,6S)-6-[[(2R,3R,4R,7R,9S)-2-[5-[(2S,5R)-5-[(3S,4R,5R,6S)-4,6-dihydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4-methoxy-5-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-3,5-dimethyloxan-2-yl]propaneperoxoic acid

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